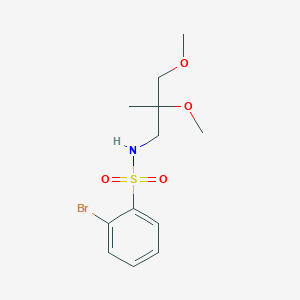

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Description

Classification Within Sulfonamide Pharmacophore Family

Sulfonamides represent a critical pharmacophore class characterized by a sulfonyl group (-SO$$_2$$-) linked to an amine moiety. The subject compound belongs to the halogenated aromatic sulfonamide subclass, distinguished by its ortho-bromine substitution and N-(2,3-dimethoxy-2-methylpropyl) side chain. Pharmacophore models for sulfonamides emphasize three hydrogen bond acceptors (HBA1–HBA3) and hydrophobic/aromatic regions (HYD/AR1–2) as essential binding elements. The sulfonamide group in this compound satisfies HBA2 and HBA3, while the bromine and methoxy groups contribute to hydrophobic interactions in HYD/AR regions.

Historical Development of 2-Bromobenzenesulfonamide Derivatives

The synthesis of brominated benzenesulfonamides dates to early 20th-century sulfa drug research. Modern derivatives, such as SB-258719 and SB-269970, demonstrated selective antagonism for serotonin receptors (5-HT$$7$$R). Recent advances include benzenesulfonamide-1,3,4-thiadiazole hybrids (e.g., 8c and 8e ), which inhibit VEGFR-2 with IC$${50}$$ values of 11.80 and 4.08 μM, respectively. The introduction of bromine enhances electrophilicity, enabling cross-coupling reactions for structural diversification.

Structural Significance of Ortho-Bromo Substitution in Benzenesulfonamides

The ortho-bromo substitution confers steric and electronic effects critical for receptor binding. Bromine’s electron-withdrawing nature polarizes the sulfonamide group, enhancing hydrogen-bonding capacity with residues like Glu917 and Asp1046 in VEGFR-2. Additionally, the “buttressing effect” observed in ortho-bromo-N,N-dimethylanilines suggests that the bromine atom sterically influences the conformation of adjacent substituents, potentially modulating receptor affinity.

Importance of N-(2,3-Dimethoxy-2-Methylpropyl) Moiety in Drug Discovery

The N-(2,3-dimethoxy-2-methylpropyl) side chain combines hydrophobicity and hydrogen-bonding potential. The branched methyl group fills hydrophobic regions (HYD1), while methoxy groups act as hydrogen bond acceptors. This moiety mirrors strategies used in LCAP (long-chain arylpiperazine) pharmacophores, where hydrophobic groups enhance receptor selectivity. Molecular dynamics simulations of similar compounds show stable H-bonding with residues like Lys868 in VEGFR-2.

Research Landscape and Knowledge Gaps

Current research focuses on sulfonamide hybrids for kinase inhibition and serotonin receptor modulation. However, gaps persist in:

- Combined Pharmacophores : Integrating LCAP-like bicyclic systems with sulfonamides to exploit overlapping HYD/AR regions.

- Buttressing Effects : Quantifying how ortho-bromo and peri-substituents influence conformational stability.

- Synthetic Methodologies : Developing regioselective bromination protocols to avoid byproducts.

Future studies should prioritize molecular dynamics to validate binding modes and explore in vivo efficacy of derivatives.

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-12(18-3,9-17-2)8-14-19(15,16)11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUOOZKVJUFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as chlorosulfonic acid (ClSO3H) or sulfonyl chloride (RSO2Cl), under basic conditions.

Substitution Reaction: The final step involves the substitution of the sulfonamide group with the 2,3-dimethoxy-2-methylpropyl group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives are studied for their diverse physicochemical and biological properties. Below, we compare 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide with three analogous compounds (Table 1), focusing on substituent effects, reactivity, and functional behavior.

Table 1: Key Properties of Selected Sulfonamide Derivatives

Substituent Effects on Physicochemical Properties

- Halogen vs. Electron-Withdrawing Groups: The bromine atom in the target compound increases molecular weight and lipophilicity (LogP = 2.8) compared to the chloro analog (LogP = 2.5).

- Methoxy vs. Alkyl Chains : The 2,3-dimethoxy-2-methylpropyl group balances hydrophilicity and steric bulk. Compared to N-(2-methoxyethyl) derivatives (LogP = 1.2), the target compound’s branched methoxy substituent reduces aqueous solubility (0.12 mg/mL vs. 1.45 mg/mL) due to increased steric hindrance .

Reactivity and Stability

- Bromine Reactivity : Brominated sulfonamides exhibit higher electrophilicity than chloro or nitro analogs, favoring nucleophilic aromatic substitution (e.g., in Suzuki couplings). However, bromine’s leaving-group ability is inferior to iodine, limiting cross-coupling efficiency .

- Methoxy Group Stability : Under acidic conditions, methoxy groups are less prone to hydrolysis compared to ester or nitro substituents, enhancing the compound’s stability in biological environments .

Biological Activity

2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves the bromination of the benzene ring followed by the introduction of the sulfonamide group. The general synthetic route can be summarized as follows:

- Starting Materials : 2,3-dimethoxy-2-methylpropylamine and 4-bromobenzenesulfonyl chloride.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.

- Yield : The yield of this synthesis can vary, but typical yields reported are around 70-85% depending on the specific conditions employed.

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of sulfonamide derivatives showed promising results against various bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | 32 | 64 | Moderate |

| 2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide | 16 | 32 | Strong |

| Compound B | 64 | 128 | Weak |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar sulfonamides can inhibit key enzymes involved in various diseases:

- Acetylcholinesterase (AChE) : Compounds with a similar structure have shown IC50 values ranging from 0.5 to 5 µM against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies highlight the biological relevance of sulfonamide derivatives:

- Inhibition of AChE and BACE1 : A series of benzamide derivatives were tested for their ability to inhibit AChE and BACE1. One compound demonstrated dual inhibition with IC50 values significantly lower than those of known inhibitors like donepezil .

- Antibacterial Efficacy : In a comparative study, various sulfonamides were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chain significantly enhanced activity, positioning compounds like 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide as strong candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves coupling 2-bromobenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under controlled conditions (e.g., anhydrous THF, triethylamine as a base). Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or byproducts .

Q. How can the structural conformation of this compound be reliably confirmed?

- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous sulfonamides . For routine analysis, combine ¹H/¹³C NMR (to verify substituent positions and stereochemistry) with high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy group (C-O stretching at ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. What experimental strategies are effective in studying this compound's enzyme inhibition potential?

- Methodological Answer: Design in vitro assays targeting enzymes like carbonic anhydrase or matrix metalloproteinases, which are known to interact with sulfonamide derivatives. Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (Kd). Compare results with structurally similar compounds (e.g., 4-bromo analogs ) to assess the impact of the 2,3-dimethoxy-2-methylpropyl group on inhibitory activity. Address data discrepancies by repeating assays under varied pH/temperature conditions .

Q. How do steric and electronic effects of the 2,3-dimethoxy-2-methylpropyl substituent influence biological activity?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing methoxy with ethoxy or removing the methyl group). Evaluate changes in biological activity (e.g., IC50 values) via dose-response assays. Computational modeling (density functional theory, DFT) can predict electronic effects, while molecular docking reveals steric compatibility with target proteins .

Q. What methodologies resolve contradictions in reported spectroscopic data for sulfonamide derivatives?

- Methodological Answer: Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. Use standardized solvents (e.g., DMSO-d6 or CDCl3) and temperature-controlled NMR. Cross-validate with independent techniques: for example, if a mass spectrum suggests a dimeric impurity, confirm via size-exclusion chromatography. Meta-analyses of published data can identify systematic errors (e.g., misassignment of methoxy proton signals) .

Q. How can environmental persistence and degradation pathways of this compound be evaluated?

- Methodological Answer: Follow OECD guidelines for environmental fate studies. Assess hydrolysis stability (pH 4–9 buffers, 25–50°C) and photodegradation (UV irradiation in aqueous/organic media). Use LC-MS/MS to identify degradation products. Biodegradation potential can be tested via OECD 301F (manometric respirometry) . For field studies, employ soil/water microcosms spiked with the compound and monitor via isotopic labeling (e.g., ¹⁴C tracer) .

Q. What crystallographic techniques are suitable for analyzing non-covalent interactions in co-crystals of this compound?

- Methodological Answer: Co-crystallize the compound with target proteins or small-molecule partners (e.g., cyclodextrins for solubility studies). Use synchrotron X-ray diffraction for high-resolution data collection. Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and protein backbone NH groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.